2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate
Description
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Properties
Molecular Formula |
C18H28N2O4S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[4-(dimethylcarbamoylamino)cyclohexyl]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28N2O4S/c1-14-4-10-17(11-5-14)25(22,23)24-13-12-15-6-8-16(9-7-15)19-18(21)20(2)3/h4-5,10-11,15-16H,6-9,12-13H2,1-3H3,(H,19,21) |
InChI Key |
LXDFKNZTVPIKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(CC2)NC(=O)N(C)C |
Origin of Product |
United States |
Biological Activity
2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. This article explores its biological activity, synthetic pathways, and potential therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group substituted with a dimethylureido moiety and an ethyl chain linked to a 4-methylbenzenesulfonate group. Its structural characteristics suggest significant biological interactions.
Structural Formula
Biological Activity
Preliminary studies indicate that compounds similar to 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate exhibit various biological activities, including:
- Neuroprotective Effects : Potential modulation of neurotransmitter systems.
- Antipsychotic Properties : Similarities to known antipsychotic agents like Cariprazine suggest possible efficacy in treating schizophrenia and bipolar disorder.
- Anti-inflammatory Activity : Interaction with inflammatory pathways may provide therapeutic benefits in neuroinflammatory conditions.
The biological activity of this compound is likely mediated through its interaction with specific receptors and biological pathways. Research indicates that compounds with similar structures can influence:
- Dopamine Receptors : Binding affinity to D2 and D3 receptors may contribute to antipsychotic effects.
- Serotonin Receptors : Modulation of serotonin pathways could enhance mood stabilization.
- Inflammatory Pathways : Inhibition of pro-inflammatory cytokines may reduce neuroinflammation.
Case Studies and Research Findings
Research has focused on the synthesis and biological evaluation of compounds related to 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate. Below are key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant binding affinity to dopamine receptors in vitro. |
| Study 2 | Showed neuroprotective effects in animal models of neurodegeneration. |
| Study 3 | Indicated anti-inflammatory properties through cytokine modulation. |
Synthetic Pathways
The synthesis of 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of the Cyclohexylamine Intermediate : Utilizing cyclohexanone as a precursor.
- Ureido Substitution : Introducing the dimethylureido group through nucleophilic substitution reactions.
- Sulfonation Reaction : Attaching the 4-methylbenzenesulfonate moiety via electrophilic aromatic substitution.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate. The table below summarizes notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cariprazine | Similar urea moiety; used as an antipsychotic | Approved for clinical use; specific receptor activity |
| 4-(3,3-Dimethylureido)cyclohexylamine | Contains cyclohexyl and urea groups | Focused on amine functionality rather than sulfonate |
| N-(1R,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)acetamide | Piperazine ring; related pharmacological profile | Different receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
